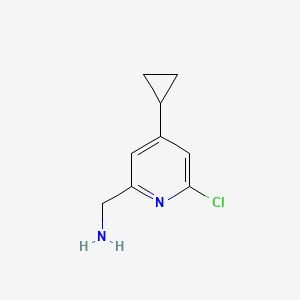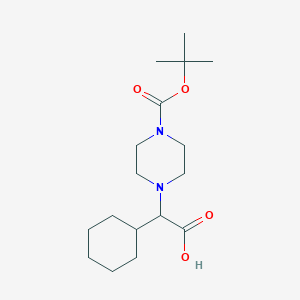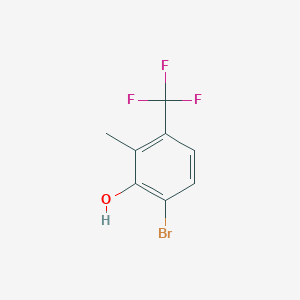
4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one is a heterocyclic compound that contains both bromine and fluorine atoms
Preparation Methods
The synthesis of 4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a phthalazinone precursor, followed by the introduction of an aminomethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimizing these reactions for scale-up, ensuring that the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: This compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar compounds to 4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one include other phthalazinone derivatives that contain different substituents. These compounds can be compared based on their chemical structure, reactivity, and applications. The uniqueness of this compound lies in its specific combination of bromine, fluorine, and aminomethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7BrFN3O |
|---|---|
Molecular Weight |
272.07 g/mol |
IUPAC Name |
4-(aminomethyl)-6-bromo-5-fluoro-2H-phthalazin-1-one |
InChI |
InChI=1S/C9H7BrFN3O/c10-5-2-1-4-7(8(5)11)6(3-12)13-14-9(4)15/h1-2H,3,12H2,(H,14,15) |
InChI Key |
RBQCASPYPLDXRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)NN=C2CN)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2,4'-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14779592.png)
![(13S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14779593.png)


![2-[2-[[1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B14779633.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14779639.png)
![2-[[3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14779640.png)

![tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate](/img/structure/B14779648.png)



